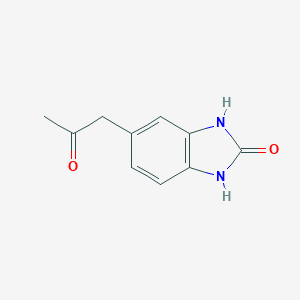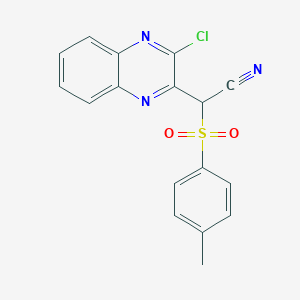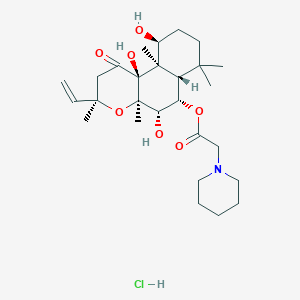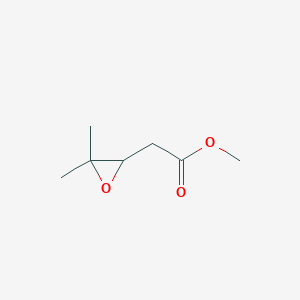
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one, also known as DPI, is a widely used inhibitor of NADPH oxidases. NADPH oxidases are enzymes that produce reactive oxygen species (ROS), which play a crucial role in various physiological and pathological processes. DPI has been extensively studied for its potential therapeutic applications in a range of diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.
作用机制
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one works by inhibiting the flavin-containing subunit of NADPH oxidases, which is responsible for the production of ROS. By inhibiting this subunit, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one effectively reduces the production of ROS and prevents oxidative damage to cells and tissues.
生化和生理效应
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been shown to improve endothelial function and reduce vascular damage in animal models of hypertension and atherosclerosis. In addition, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in lab experiments is its specificity for NADPH oxidases, which allows for targeted inhibition of ROS production. However, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of NADPH oxidases, which could have greater therapeutic potential. Another area of interest is the investigation of the role of NADPH oxidases in other diseases and conditions, such as diabetes and chronic kidney disease. Additionally, there is potential for the use of 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in combination with other therapies, such as antioxidants or anti-inflammatory agents, to enhance its therapeutic effects.
合成方法
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with acetylacetone, followed by cyclization and oxidation. The final product is obtained by recrystallization and purification.
科学研究应用
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been widely used in scientific research to study the role of NADPH oxidases in various physiological and pathological processes. It has been shown to inhibit ROS production in a range of cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has also been used to investigate the role of NADPH oxidases in cardiovascular diseases, such as hypertension and atherosclerosis, as well as in cancer and neurodegenerative disorders.
属性
CAS 编号 |
115836-59-4 |
|---|---|
产品名称 |
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
5-(2-oxopropyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)4-7-2-3-8-9(5-7)12-10(14)11-8/h2-3,5H,4H2,1H3,(H2,11,12,14) |
InChI 键 |
SQRGZRAFDVRJLP-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
规范 SMILES |
CC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
同义词 |
2H-Benzimidazol-2-one,1,3-dihydro-5-(2-oxopropyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)









![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)
